molecular formula C15H14O2S B8265907 ((Vinylsulfonyl)methylene)dibenzene

((Vinylsulfonyl)methylene)dibenzene

Cat. No.: B8265907
M. Wt: 258.3 g/mol
InChI Key: MCXRBGKSAQVDDR-UHFFFAOYSA-N
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Description

((Vinylsulfonyl)methylene)dibenzene: is an organic compound characterized by the presence of a vinylsulfonyl group attached to a methylene bridge, which is further connected to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((Vinylsulfonyl)methylene)dibenzene typically involves the reaction of benzyl chloride with sodium vinylsulfonate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfonate group displaces the chloride ion. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: ((Vinylsulfonyl)methylene)dibenzene undergoes various chemical reactions, including:

    Oxidation: The vinylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the vinylsulfonyl group can yield sulfonyl hydrides.

    Substitution: The methylene bridge can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted benzene derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonyl hydrides.

    Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

Chemistry: ((Vinylsulfonyl)methylene)dibenzene is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in medical applications.

Industry: this compound is used in the production of specialty chemicals and materials. Its ability to undergo polymerization reactions makes it useful in the manufacture of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ((Vinylsulfonyl)methylene)dibenzene involves its interaction with molecular targets through its vinylsulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The methylene bridge and benzene rings provide structural stability and influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • ((Vinylsulfonyl)methylene)diphenylmethane
  • ((Vinylsulfonyl)methylene)dibenzyl
  • ((Vinylsulfonyl)methylene)diphenylethane

Uniqueness: ((Vinylsulfonyl)methylene)dibenzene is unique due to its specific arrangement of the vinylsulfonyl group and methylene bridge, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

[ethenylsulfonyl(phenyl)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-2-18(16,17)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12,15H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXRBGKSAQVDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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